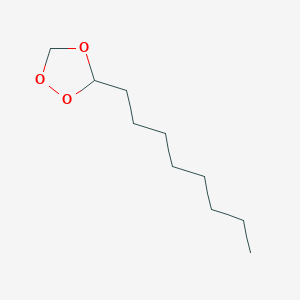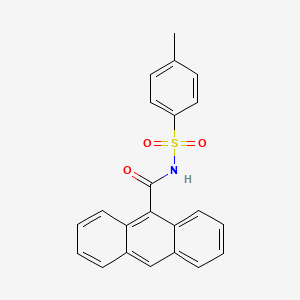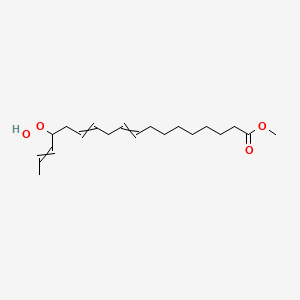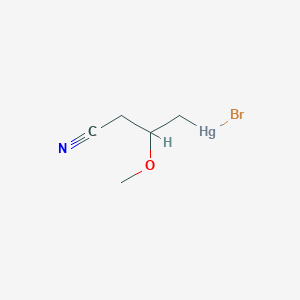![molecular formula C4H2Cl2F4 B14715021 3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene CAS No. 13006-21-8](/img/structure/B14715021.png)
3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene is a halogenated organic compound characterized by the presence of chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-2-methyl-1-propene with difluoromethylating agents in the presence of a catalyst. The reaction conditions often include specific temperatures and pressures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various products.
Reduction Reactions: Reduction can lead to the formation of different fluorinated hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield different halogenated derivatives, while oxidation can produce various oxygenated compounds .
Aplicaciones Científicas De Investigación
3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The pathways involved may include the formation of reactive intermediates that can further react with other cellular components .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-methyl-1-propene: A precursor in the synthesis of 3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene.
2-Chloro-2,2-difluoroacetate: Another fluorinated compound with similar reactivity.
Difluoromethylated Alkenes: Compounds with similar structural features and reactivity
Uniqueness
This compound is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties.
Propiedades
Número CAS |
13006-21-8 |
|---|---|
Fórmula molecular |
C4H2Cl2F4 |
Peso molecular |
196.95 g/mol |
Nombre IUPAC |
3-chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene |
InChI |
InChI=1S/C4H2Cl2F4/c1-2(3(5,7)8)4(6,9)10/h1H2 |
Clave InChI |
IDQJKBXVSRRJEC-UHFFFAOYSA-N |
SMILES canónico |
C=C(C(F)(F)Cl)C(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'H-Spiro[1,3-dithiolane-2,6'-isoquinolin]-5'-one](/img/structure/B14714939.png)


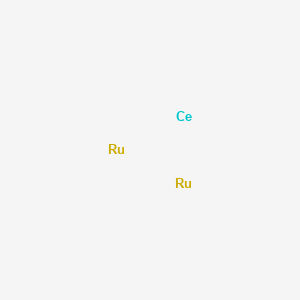
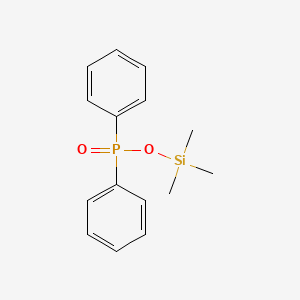


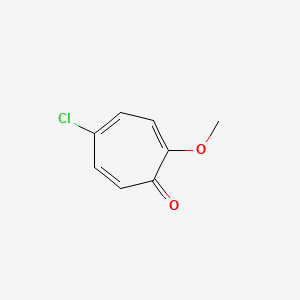
![Silane, trimethyl[(1-methylethyl)thio]-](/img/structure/B14714974.png)
